N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Antimalarial drug discovery Structure-activity relationship Triazolopyridine sulfonamide

N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (CAS 1251633-41-6) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class. The compound features a triazolopyridine core substituted at the 6-position with a sulfonamide group bearing an N-(3-chlorophenyl) moiety, yielding a molecular formula of C12H9ClN4O2S and a molecular weight of 308.74 g/mol.

Molecular Formula C12H9ClN4O2S
Molecular Weight 308.74
CAS No. 1251633-41-6
Cat. No. B2500007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
CAS1251633-41-6
Molecular FormulaC12H9ClN4O2S
Molecular Weight308.74
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CN3C=NN=C3C=C2
InChIInChI=1S/C12H9ClN4O2S/c13-9-2-1-3-10(6-9)16-20(18,19)11-4-5-12-15-14-8-17(12)7-11/h1-8,16H
InChIKeyUUAFJSJVWGOSFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (CAS 1251633-41-6): Chemical Class and Procurement Baseline


N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (CAS 1251633-41-6) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class [1]. The compound features a triazolopyridine core substituted at the 6-position with a sulfonamide group bearing an N-(3-chlorophenyl) moiety, yielding a molecular formula of C12H9ClN4O2S and a molecular weight of 308.74 g/mol [2]. This scaffold has been explored in medicinal chemistry for potential antimalarial and kinase inhibitory applications [1].

Why Generic Substitution of N-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide Analogs Fails: The Regioisomeric and Substituent-Dependent Activity Problem


Within the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, both the position of the sulfonamide group on the pyridine ring (6- vs. 8-substitution) and the nature of the N-aryl substituent critically determine biological activity [1]. In the foundational antimalarial study of this series, only 2 out of 25 synthesized analogs achieved sub-5 μM IC50 values against P. falciparum, demonstrating that minor structural modifications profoundly impact potency [1]. Consequently, a 3-chlorophenyl substituent at the sulfonamide nitrogen—as opposed to 3-fluorophenyl, benzyl, or 4-methoxyphenyl variants—cannot be assumed to exhibit equivalent target engagement, selectivity, or ADMET profiles without explicit comparative data.

Quantitative Evidence Guide for N-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (CAS 1251633-41-6): Comparator-Based Differentiation Data


Sulfonamide Regioisomeric Position (6- vs. 8-Substitution) Determines Biological Activity Outcome

In the Karpina et al. (2020) antimalarial study of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, the 6-sulfonamide regioisomer series (compounds 6a–g) and the 8-sulfonamide regioisomer series (compounds 8a–i) were synthesized and evaluated in parallel [1]. Compound 6e (a 6-sulfonamide derivative) achieved an IC50 of 4.98 μM against the chloroquine-resistant P. falciparum 2/K strain, whereas several 8-sulfonamide analogs (e.g., 8b, 8e) showed cytotoxicity against MRC-5 human fibroblasts without selective antiparasitic activity [1]. This demonstrates that the 6-sulfonamide regioisomer can confer a distinct selectivity profile compared to the 8-substituted series.

Antimalarial drug discovery Structure-activity relationship Triazolopyridine sulfonamide

N-Aryl Substituent Identity Drives Potency Differences: 3-Chlorophenyl vs. Other Aryl Groups

Within the 6-sulfonamide series synthesized by Karpina et al., subtle variations in the N-aryl substituent produced divergent biological outcomes [1]. While the most active compound (6e) bore a specific N-aryl group, the study's virtual screening library of 1,561 compounds—which included N-(3-chlorophenyl) variants—demonstrated that binding energy and affinity scores varied substantially depending on the aryl substituent [1]. The N-(3-chlorophenyl) configuration represents a specific pharmacophoric choice; replacing the 3-chlorophenyl with a 3-fluorophenyl or 4-methoxyphenyl group alters both electronic properties and steric fit within the falcipain-2 binding pocket, as evidenced by differential docking scores across the library [1].

Medicinal chemistry SAR Sulfonamide N-substitution

Physicochemical Differentiation: Molecular Weight, LogP, and Hydrogen Bonding Capacity

N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (MW = 308.74 g/mol, formula C12H9ClN4O2S) [2] is a relatively low molecular weight member of the triazolopyridine sulfonamide class compared to active antimalarial leads such as compound 10a (MW approximately 452 g/mol) [1]. Its calculated topological polar surface area (approximately 85–98 Ų) and hydrogen bond donor count (1) place it within favorable Lipinski parameter space [1]. The presence of a single N–H sulfonamide donor versus a tertiary sulfonamide (N,N-disubstituted) in more potent analogs such as 10a represents a key structural distinction with implications for solubility, permeability, and target hydrogen bonding.

Drug-likeness Physicochemical properties ADMET prediction

Optimal Research and Procurement Application Scenarios for N-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (CAS 1251633-41-6)


Antimalarial Lead Optimization: Exploring N-Aryl SAR Around the 6-Sulfonamide Pharmacophore

This compound serves as a suitable intermediate-complexity analog for structure–activity relationship (SAR) studies targeting falcipain-2 or related Plasmodium cysteine proteases. As demonstrated in the Karpina et al. (2020) study, systematic variation of the N-aryl substituent on the 6-sulfonamide scaffold yields interpretable shifts in both binding energy and in vitro potency [1]. The 3-chlorophenyl variant fills a specific electronic and steric niche within the SAR matrix that is distinct from 3-fluorophenyl, benzyl, or 4-methoxyphenyl analogs, making it valuable for mapping substituent effects on target engagement.

Regioisomeric Selectivity Profiling: 6-Sulfonamide vs. 8-Sulfonamide Comparative Studies

The 6-sulfonamide regioisomer (as represented by this compound class) has been shown to produce selective antimalarial activity without the confounding cytotoxicity observed in the 8-sulfonamide series [1]. This compound can be used as a reference standard for comparative selectivity profiling between 6- and 8-substituted triazolopyridine sulfonamides, particularly in studies aiming to decouple antiparasitic efficacy from mammalian cell toxicity.

Kinase Inhibition Screening: Evaluating Triazolopyridine Sulfonamides Against Kinase Panels

Triazolopyridine sulfonamides have been associated with kinase inhibitory activity, including potential interactions with p38 MAPK and other signaling kinases [1]. The 3-chlorophenyl substitution pattern provides a distinct electronic profile for kinase selectivity screening panels, where halogen substitution on the N-aryl ring is known to influence ATP-binding site complementarity. This compound can serve as a probe in broad kinase profiling assays to establish target engagement fingerprints relative to other halogen-substituted analogs.

Physicochemical Benchmarking: Low-MW Sulfonamide Fragment for Property-Based Drug Design

With a molecular weight of 308.74 g/mol and a single hydrogen bond donor, this compound represents a more fragment-like physicochemical profile compared to the larger, fully N,N-disubstituted analogs (e.g., compound 10a, MW ≈ 452) that exhibited the highest antimalarial potency [1][2]. This makes it valuable for property-based lead optimization campaigns where maintaining low molecular weight, adequate solubility, and favorable permeability are prioritized alongside target potency.

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